molecular formula C20H20N8 B15120416 2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No.: B15120416
M. Wt: 372.4 g/mol
InChI Key: VWHDZHOBKWHICR-UHFFFAOYSA-N
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Description

2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a complex organic compound that features a unique structure combining multiple heterocyclic rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile involves several steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the Buchwald-Hartwig amination, where chlorides are reacted with appropriate aminopyrazoles in the presence of palladium catalysts, such as Pd2(dba)3, and ligands like xantphos, under basic conditions provided by cesium carbonate . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile has been studied for its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor, which is of interest in cancer research . It has shown promising antiproliferative activity against various cancer cell lines, making it a potential candidate for the development of new anticancer therapies. Additionally, its unique structure allows for further modifications to enhance its biological activity and selectivity.

Mechanism of Action

The compound exerts its effects primarily through inhibition of CDK2, a serine/threonine protein kinase involved in cell cycle regulation . By binding to the active site of CDK2, it prevents the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism highlights its potential as a targeted cancer therapy.

Comparison with Similar Compounds

Similar compounds include other pyrazole and pyrimidine derivatives that also target CDK2. For example, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines have been studied for their CDK2 inhibitory activity . Compared to these compounds, 2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile offers a unique combination of structural features that may enhance its potency and selectivity. Other similar compounds include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives .

Conclusion

This compound is a compound of significant interest in medicinal chemistry, particularly for its potential as a CDK2 inhibitor in cancer therapy. Its unique structure and promising biological activities make it a valuable candidate for further research and development.

Properties

Molecular Formula

C20H20N8

Molecular Weight

372.4 g/mol

IUPAC Name

2-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

InChI

InChI=1S/C20H20N8/c21-13-16-11-15-3-1-4-17(15)25-20(16)27-9-7-26(8-10-27)18-12-19(23-14-22-18)28-6-2-5-24-28/h2,5-6,11-12,14H,1,3-4,7-10H2

InChI Key

VWHDZHOBKWHICR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(N=C2C1)N3CCN(CC3)C4=NC=NC(=C4)N5C=CC=N5)C#N

Origin of Product

United States

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